

molecular weight of 2-Chloro-1-(3,4-difluorophenyl)ethanol

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Compound of Interest

Compound Name: 2-Chloro-1-(3,4-difluorophenyl)ethanol

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An In-Depth Technical Guide to **2-Chloro-1-(3,4-difluorophenyl)ethanol**

A Core Reference for Researchers and Drug Development Professionals

Introduction

2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol that has garnered significant attention in the pharmaceutical industry. Its structural complexity and specific stereochemistry make it a crucial building block, or synthon, for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its role in the development of the antiplatelet agent Ticagrelor.

Molecular Identity and Physicochemical Properties

Chemical Structure and Core Attributes

2-Chloro-1-(3,4-difluorophenyl)ethanol is a substituted ethanol molecule featuring a difluorinated phenyl ring and a chlorine atom. The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to two enantiomers: (S)-**2-Chloro-1-(3,4-difluorophenyl)ethanol** and (R)-**2-Chloro-1-(3,4-difluorophenyl)ethanol**. The (S)-enantiomer is of particular industrial importance.

Table 1: Core Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C8H7ClF2O	[1][2][3]
Molecular Weight	192.59 g/mol	[1][2][3]
CAS Number	1006376-60-8 ((S)-enantiomer)	[1][2][3]
51336-97-1 (racemic)	[4][5]	
Appearance	Clear, almost colorless to yellow viscous liquid or solid	[3][6]
Boiling Point	256.3 °C at 760 mmHg	[6][7]
Density	~1.37-1.4 g/cm ³	[6][7]
Flash Point	108.8 °C	[7]
Storage Conditions	2-8°C, dry, sealed, under Argon	[5][8]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not readily available in public databases, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic protons of the chloromethyl group. The aromatic region would display complex splitting patterns due to fluorine-proton coupling.
- ¹³C NMR:** The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range of 60-70 ppm, while the carbons of the phenyl ring would be further downfield, with their chemical shifts influenced by the fluorine substituents.
- IR Spectroscopy:** The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[9]

Strong C-F stretching bands would be observable in the fingerprint region, typically between 1000 and 1300 cm^{-1} . A C-Cl stretching absorption is expected in the range of 600-800 cm^{-1} .

- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at m/z 192.59, with a characteristic $M+2$ peak approximately one-third the intensity of the M^+ peak, indicative of the presence of a chlorine atom.

The Critical Role in Pharmaceutical Synthesis

The primary application of **2-Chloro-1-(3,4-difluorophenyl)ethanol**, specifically the (S)-enantiomer, is as a key chiral intermediate in the synthesis of Ticagrelor.^{[1][2][10]} Ticagrelor is a P2Y₁₂ receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.^{[10][11]} The precise stereochemistry of the chiral alcohol is crucial for the efficacy of the final drug molecule.

This compound is also utilized as a reference standard in analytical method development and validation for quality control during the production of Ticagrelor.^{[4][12]}

Caption: Role as a key intermediate in Ticagrelor synthesis.

Synthesis Methodologies: A Focus on Asymmetric Reduction

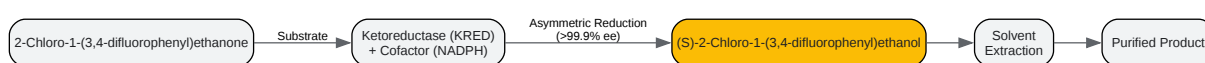
The industrial production of enantiomerically pure (S)-**2-Chloro-1-(3,4-difluorophenyl)ethanol** primarily relies on the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone.^{[10][13][14]} Both biocatalytic and chemical methods have been developed to achieve high enantioselectivity.

Biocatalytic Synthesis via Ketoreductases (KREDs)

Enzymatic reduction using ketoreductases has emerged as a green and efficient method for producing the desired (S)-enantiomer.^{[10][11]} These enzymes exhibit high stereoselectivity, leading to products with excellent enantiomeric excess (>99.9% ee).^[10]

Experimental Protocol: Generalized Biocatalytic Reduction

- **Enzyme Screening:** A library of ketoreductases (KREDs) is screened to identify an enzyme with high activity and selectivity for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. [10]
- **Reaction Setup:** The selected KRED is added to a buffered aqueous solution. A co-factor regeneration system, often involving an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is included to recycle the NAD(P)H cofactor.
- **Substrate Addition:** The ketone substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. Substrate concentrations can be as high as 500 g/L. [10]
- **Reaction Conditions:** The reaction is maintained at a controlled pH and temperature (e.g., 35°C) with agitation. [13]
- **Monitoring and Quenching:** The reaction progress is monitored by techniques such as HPLC or GC. Once the starting material is consumed, the reaction is quenched.
- **Product Isolation:** The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product. [13]
- **Purification:** If necessary, the product is purified by column chromatography.



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Caption: Workflow for biocatalytic synthesis.

Chemical Asymmetric Hydrogen Transfer Reduction

Chemical methods involving metal catalysts and chiral ligands are also employed. [14] One such method uses a metal catalyst with formic acid and triethylamine as hydrogen donors to perform a catalytic hydrogen transfer reduction. [14]

Experimental Protocol: Chemical Asymmetric Reduction

- **Reaction Setup:** The ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, a chiral metal catalyst, and a suitable solvent (e.g., toluene) are charged into a reaction vessel.^[14]
- **Hydrogen Donor Addition:** A premixed solution of a hydrogen donor, such as a formic acid/triethylamine mixture, is added to the reaction flask.^[14]
- **Reaction Conditions:** The reaction is stirred at a controlled temperature (e.g., 30°C) until completion, which is monitored by TLC or HPLC.^[14]
- **Workup:** The reaction is quenched with water. The organic phase is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.^[13]
- **Purification:** The crude product is purified by silica gel column chromatography to yield the optically pure alcohol.^[14]

Safety, Handling, and Storage

2-Chloro-1-(3,4-difluorophenyl)ethanol is classified as a hazardous substance and requires careful handling.

- **Hazards:** It is harmful if swallowed, in contact with skin, or if inhaled.^[8] It causes skin irritation and serious eye damage, and may cause respiratory irritation.^[8]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^{[4][8]} Work should be conducted in a well-ventilated area or a chemical fume hood.^[8]
- **First Aid Measures:**
 - **Skin Contact:** Immediately wash with plenty of soap and water.^[8]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Seek immediate medical attention.^[8]
 - **Ingestion:** Wash out the mouth with water and consult a doctor. Do not induce vomiting.^[8]
 - **Inhalation:** Move the person to fresh air.^[8]

- Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere like argon.[8]

Conclusion

2-Chloro-1-(3,4-difluorophenyl)ethanol stands out as a high-value chemical intermediate due to its integral role in the synthesis of modern pharmaceuticals. The development of efficient and highly stereoselective synthesis routes, particularly through biocatalysis, has been a significant enabler for its industrial application. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and professionals in the field of drug development and organic synthesis.

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